ファセジエノール

概要

説明

科学的研究の応用

Fasedienol has several scientific research applications:

Chemistry: It is studied for its unique chemical properties and potential as a synthetic intermediate in steroid chemistry.

Biology: Research focuses on its role as a pherine and its effects on human behavior and physiology.

Medicine: Fasedienol is being developed as a treatment for social anxiety disorder, generalized anxiety disorder, and post-traumatic stress disorder.

Industry: Potential applications in the pharmaceutical industry for developing new anxiolytic medications.

作用機序

ファセジエノールは、末梢鼻化学受容ニューロンの受容体を活性化することで効果を発揮します。これらのニューロンは、社会不安障害の病態生理に関与する辺縁系扁桃体に接続する嗅球内のニューロンのサブセットを活性化します。 このメカニズムは、全身への分布や脳内のニューロンへの直接的な活性化を必要としないため、従来の不安解消薬とは根本的に異なります .

類似化合物の比較

ファセジエノールは、その独特の作用機序と急速な発症の効果により、他の類似化合物とは異なります。類似の化合物には以下のようなものがあります。

アンドロスタジエノール: 構造的に類似した内因性フェロモン。

アンドロステノール: GABA A受容体の正のアロステリックモジュレーターとして作用することが知られているフェロモン。

アンドロスタジエノン: 不安解消効果を持つ別のフェロモン.

ファセジエノールのユニークさは、ナノモル濃度で鋤鼻器受容細胞を活性化させることで、全身への分布なしに急速な不安解消効果をもたらす能力にあります .

生化学分析

Biochemical Properties

Fasedienol has been found to directly activate isolated human vomeronasal receptor cells at nanomolar concentrations . It induces its rapid pharmacological and behavioral effects by binding to receptors in the membrane of peripheral nasal chemosensory neurons . These, in turn, activate subsets of olfactory bulb neurons that project directly to the limbic amygdala which regulates fear and anxiety circuits .

Cellular Effects

Fasedienol’s effect on the local electrogram of nasal chemosensory neurons (EGNR) and autonomic nervous system (ANS) responses has been reported . It significantly increases EGNR amplitude and rapidly reduces respiratory rate, heart rate, and electrodermal activity, consistent with sympatholytic activity and an anxiolytic effect .

Molecular Mechanism

Fasedienol lacks affinity for steroid hormone receptors and instead directly activates isolated human vomeronasal receptor cells . It might be converted into androstenol similarly and hence potentiation of the GABA A receptor could contribute to its mechanism of action .

Temporal Effects in Laboratory Settings

Long-term intranasal administration of Fasedienol, used as-needed up to four times a day in daily life, was safe and well-tolerated in nearly 500 patients with social anxiety disorder (SAD) . Patients self-administered over 30,000 doses of Fasedienol in real-world settings, with a mean study duration of 4 months, and a maximum study duration of over 10 months .

Metabolic Pathways

Fasedienol may be metabolized by multiple CYP enzymes, including CYP2A6 and CYP1A1 .

Transport and Distribution

Fasedienol is administered intranasally . Radiolabeled 14C-Fasedienol administered intranasally to laboratory rats is recovered in the nasal passages and gut but not in the CNS .

Subcellular Localization

Given its mechanism of action, it is likely that Fasedienol interacts with receptors on the cell membrane of peripheral nasal chemosensory neurons .

準備方法

ファセジエノールの合成経路には、ステロイド前駆体の使用が含まれます。正確な合成経路および反応条件は、機密情報であり、公表されていません。 工業的な製造方法は、ステロイド骨格の形成と、所望の分子構造を達成するためのその後の官能基化を含む、複数段階の有機合成プロセスを含む可能性があります .

化学反応の分析

ファセジエノールは、次のような様々な化学反応を起こします。

酸化: 対応するケトンまたはカルボン酸を形成するために酸化することができます。

還元: 還元反応により、異なるアルコールまたは炭化水素に変換することができます。

置換: 特にヒドロキシル基で置換反応を起こし、エステルまたはエーテルを形成することができます。

これらの反応で使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤、水素化リチウムアルミニウムなどの還元剤、置換反応のための様々なアルキル化剤があります。 形成される主要な生成物は、使用する特定の反応条件と試薬に依存します .

科学研究の用途

ファセジエノールは、いくつかの科学研究の用途を持っています。

類似化合物との比較

Fasedienol is unique compared to other similar compounds due to its specific mechanism of action and rapid onset of effects. Similar compounds include:

Androstadienol: An endogenous pheromone with similar structural properties.

Androstenol: A pheromone known to act as a positive allosteric modulator of the GABA A receptor.

Androstadienone: Another pheromone with anxiolytic-like effects.

Fasedienol’s uniqueness lies in its ability to activate vomeronasal receptor cells at nanomolar concentrations, leading to its rapid anxiolytic effects without systemic distribution .

特性

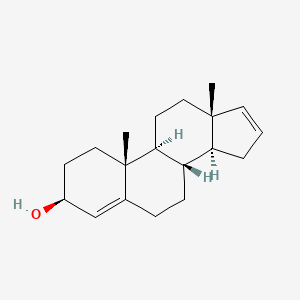

IUPAC Name |

(3S,8S,9S,10R,13R,14S)-10,13-dimethyl-2,3,6,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H28O/c1-18-9-3-4-16(18)15-6-5-13-12-14(20)7-11-19(13,2)17(15)8-10-18/h3,9,12,14-17,20H,4-8,10-11H2,1-2H3/t14-,15-,16-,17-,18-,19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYVFCEPOUVGTNP-DYKIIFRCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CC=C2)CCC4=CC(CCC34C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CC=C2)CCC4=C[C@H](CC[C@]34C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H28O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901032322 | |

| Record name | 4,16-Androstadien-3beta-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901032322 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

There is little information available on the mechanism of action of vomeropherins. These compounds are delivered to the nasal passages and bind to chemoreceptors that in turn affect the hypothalamus and the limbic system. | |

| Record name | PH94B | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04968 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

23062-06-8 | |

| Record name | Androsta-4,16-dien-3β-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23062-06-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Androsta-4,16-dien-3-ol, (3beta)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023062068 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,16-Androstadien-3beta-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901032322 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Fasedienol | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DTW1NJ7IJH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Fasedienol impact the nervous system and potentially alleviate anxiety?

A1: Fasedienol, when administered intranasally, demonstrates interaction with the olfactory-amygdala neural circuit, a pathway significantly involved in processing fear and anxiety responses. [] The research indicates that Fasedienol activates nasal chemosensory neurons, evident through a substantial increase in the electrogram of nasal chemosensory neurons (EGNR) amplitude. [] This activation is then believed to influence the amygdala, a brain region crucial for processing emotions, particularly fear and anxiety.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(5-Methyl-2H-[1,2,4]triazol-3-YL)-acetic acid](/img/structure/B1588338.png)

![6-Methylbenzo[D]thiazole-2-thiol](/img/structure/B1588342.png)

![N,N-dimethyl-3-phenyl-3-[4-(trifluoromethyl)phenoxy]propan-1-amine](/img/structure/B1588354.png)